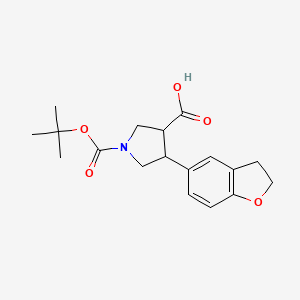

1-(Tert-butoxycarbonyl)-4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carboxylic acid

描述

1-(Tert-butoxycarbonyl)-4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group and a 2,3-dihydrobenzofuran substituent. The Boc group is commonly employed in organic synthesis to protect amine functionalities, while the 2,3-dihydrobenzofuran moiety is an oxygen-containing bicyclic aromatic system known for enhancing metabolic stability and binding affinity in drug design. The carboxylic acid group at the 3-position of the pyrrolidine ring provides a handle for further functionalization, making this compound a versatile intermediate in medicinal chemistry.

属性

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-18(2,3)24-17(22)19-9-13(14(10-19)16(20)21)11-4-5-15-12(8-11)6-7-23-15/h4-5,8,13-14H,6-7,9-10H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGVPQDPVOAOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Tert-butoxycarbonyl)-4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carboxylic acid (CAS Number: 1366887-39-9) is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 333.4 g/mol. The structural representation highlights the presence of a pyrrolidine ring and a dihydrobenzofuran moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 333.4 g/mol |

| CAS Number | 1366887-39-9 |

The compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways.

- Enzyme Inhibition : Research indicates that derivatives of pyrrolidine carboxylic acids can inhibit enzymes such as BACE-1 (Beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease pathology. Compounds structurally related to this compound have shown sub-micromolar activity against BACE-1, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antioxidant Activity : Some studies have highlighted the antioxidant properties associated with compounds containing dihydrobenzofuran structures. These properties may contribute to cellular protection against oxidative stress, a factor implicated in various diseases .

Case Study 1: Inhibition of BACE-1

A study focused on the synthesis and biological evaluation of pyrrolidine derivatives demonstrated that modifications on the pyrrolidine ring can enhance inhibitory activity against BACE-1. The introduction of specific substituents led to improved binding affinity and selectivity for the enzyme, indicating a promising direction for developing Alzheimer's therapeutics .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of related compounds. The results indicated that these compounds could scavenge free radicals effectively, thereby reducing oxidative damage in cellular models. This activity was attributed to the presence of the dihydrobenzofuran moiety, which plays a critical role in electron donation mechanisms .

Research Findings

Recent findings have expanded our understanding of the biological implications of this compound:

- Pharmacological Profile : The compound has shown promise in preliminary pharmacological studies, indicating potential applications as an anti-inflammatory agent due to its ability to modulate pathways involved in inflammation .

- Structure-Activity Relationship (SAR) : Ongoing SAR studies are crucial for optimizing the efficacy and safety profiles of derivatives based on this compound. Variations in substituents on the pyrrolidine ring can significantly alter biological activity and pharmacokinetic properties .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on core structures, substituents, molecular properties, and synthetic or pharmacological implications.

Structural and Functional Group Comparisons

Key Observations

Core Structure Diversity :

- The target compound and compounds share a pyrrolidine backbone , whereas features a piperidine core . The six-membered piperidine ring () may confer distinct conformational flexibility compared to the five-membered pyrrolidine.

Substituent Impact: Electron-Rich Aromatic Systems: The target’s 2,3-dihydrobenzofuran and ’s 1,3-benzodioxol are both bicyclic ethers with oxygen atoms, but differ in ring saturation (dihydrobenzofuran is partially saturated). These groups enhance π-π stacking interactions in drug-receptor binding . Fluorinated Groups: (trifluoromethyl) and (difluoromethyl) incorporate fluorine atoms, which improve metabolic stability and lipophilicity.

Functional Group Utility: Boc Protection: All compounds except include a Boc group, critical for amine protection during synthesis. replaces Boc with a methyl group, simplifying the structure but limiting post-synthetic modifications.

Synthetic Accessibility :

- reports a 68% crude yield for its urea-containing analog, suggesting that introducing bulky substituents (e.g., trifluoromethylphenyl urea) may complicate synthesis. The target’s dihydrobenzofuran group likely requires specialized coupling methods (e.g., Suzuki-Miyaura) .

Biological Relevance :

准备方法

Synthesis of the Boc-Protected Pyrrolidine-3-carboxylic Acid Core

The starting point for synthesizing the target compound is typically (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, which provides the chiral pyrrolidine ring with a protected amine.

Typical Preparation and Reduction to Alcohol Intermediate:

| Step | Reagents & Conditions | Description | Yield & Notes | |

|---|---|---|---|---|

| 1 | (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid dissolved in THF, cooled to 0°C | Reduction with 1.0 M BH3 in THF added slowly, warmed to ambient temperature, stirred 4 h | Complete reduction to tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate confirmed by LCMS; crude oil isolated after workup | 2.15 g crude product from 2.5 g starting acid |

| 2 | Alternative reduction using dimethyl sulfide-borane in THF at 0°C, warmed to room temperature for 3 h | Quenched with methanol at 0°C, concentrated, purified by silica gel chromatography (hexane/ethyl acetate 1:9) | Pure tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate isolated | 7.8 g (from 10 g starting acid) with LC-MS m/z 202 [M+H]+ |

This reduction step converts the carboxylic acid function at the 3-position to a hydroxymethyl group, maintaining the Boc protection on the nitrogen.

Functionalization at the 4-Position with 2,3-Dihydrobenzofuran Moiety

These methods suggest that the introduction of the dihydrobenzofuran group could be achieved via palladium-catalyzed cross-coupling of a suitably functionalized pyrrolidine intermediate with a halogenated dihydrobenzofuran derivative or via amide bond formation if the substituent bears an appropriate functional group.

Representative Reaction Scheme for Preparation

| Step | Starting Material | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | BH3·THF or Me2S-BH3·THF | 0°C to RT, 3-4 h | tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | Reduction of acid to alcohol |

| 2 | tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | Halogenated dihydrobenzofuran derivative, Pd catalyst, base | Reflux in toluene or suitable solvent | 1-(tert-butoxycarbonyl)-4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carboxylic acid | Cross-coupling or amide formation |

Analytical and Purification Details

- Purification is commonly achieved by silica gel chromatography using hexane/ethyl acetate mixtures or preparative HPLC.

- Characterization includes LC-MS for molecular ion confirmation and ^1H NMR for structural verification.

- Typical NMR signals for Boc group appear as a singlet near 1.44 ppm (9H), while the pyrrolidine and aromatic protons appear in the 2.0–5.0 ppm and 6.5–8.0 ppm ranges respectively.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |

| Key reagents | BH3·THF or Me2S-BH3·THF for reduction; Pd2(dba)3, BINAP, sodium t-butoxide for coupling |

| Solvents | Tetrahydrofuran (THF), toluene, dimethylformamide (DMF), acetonitrile |

| Temperature | 0°C to room temperature for reduction; reflux for coupling |

| Reaction time | 3–4 hours for reduction; 1–3 hours for coupling |

| Purification | Silica gel chromatography, preparative HPLC |

| Yields | Reduction: 70–80%; Coupling: approx. 40% (varies by substrate) |

| Characterization | LC-MS, ^1H NMR |

常见问题

Q. What are the key steps in synthesizing 1-(Tert-butoxycarbonyl)-4-(2,3-dihydrobenzofuran-5-yl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by coupling the dihydrobenzofuran moiety. A plausible route includes:

- Boc Protection : Use Boc-anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–20°C, as demonstrated in analogous syntheses .

- Coupling Reactions : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the dihydrobenzofuran group. Optimize solvent polarity and catalyst loading (e.g., Pd catalysts for aryl coupling).

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity, consistent with standards for similar compounds .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : 1H and 13C NMR to verify stereochemistry and substituent positions (e.g., Boc group at ~1.4 ppm for tert-butyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected ~350–370 g/mol based on analogs) .

- Purity Assessment :

- HPLC : Use C18 columns with UV detection; aim for ≥95% purity, as seen in related Boc-protected compounds .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during the synthesis of this compound's pyrrolidine ring?

- Methodological Answer :

- Chiral Auxiliaries : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) or chiral pool synthesis to control the pyrrolidine ring’s stereochemistry.

- Dynamic Kinetic Resolution : Use conditions that favor a single enantiomer, as seen in (3R,4S)-configured analogs .

- Analytical Validation : Circular dichroism (CD) or X-ray crystallography to confirm absolute configuration .

Q. What role does the dihydrobenzofuran moiety play in the compound's potential biological activity, and how can this be evaluated?

- Methodological Answer :

- Electronic Effects : The dihydrobenzofuran’s electron-rich aromatic system may enhance π-π stacking or hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- Biological Assays :

- In Vitro Screening : Test against kinase or GPCR targets common in neuropharmacology.

- Structure-Activity Relationship (SAR) : Modify the dihydrobenzofuran substituents (e.g., methoxy groups) and compare activity .

Q. What are the critical safety protocols for handling and disposing of this compound in a research laboratory?

- Methodological Answer :

- Handling Precautions :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation exposure; if inhaled, move to fresh air immediately .

- Disposal : Contract licensed waste disposal services for organic compounds. Do not pour into sinks .

Data Contradictions and Gaps

- Ecotoxicity Data : Limited information available for this compound; extrapolate from Boc-protected analogs, which generally show low mobility in soil .

- Stereochemical Variants : Conflicting configurations reported in analogs (e.g., vs. 13); validate configurations experimentally for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。